6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione
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Overview
Description
6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, nitroso, and diphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diphenylurea with nitrosating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amino group under mild conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and cellular processes. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpyrimidine-2,4-dione: Lacks the hydroxy and nitroso groups, resulting in different chemical properties and reactivity.
6-Amino-1,3-diphenylpyrimidine-2,4-dione: Contains an amino group instead of a nitroso group, leading to variations in biological activity.
5-Nitroso-1,3-diphenylpyrimidine-2,4-dione: Similar structure but lacks the hydroxy group, affecting its chemical behavior
Uniqueness
6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione is unique due to the presence of both hydroxy and nitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
41514-71-0 |
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Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
6-hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H11N3O4/c20-14-13(17-23)15(21)19(12-9-5-2-6-10-12)16(22)18(14)11-7-3-1-4-8-11/h1-10,20H |
InChI Key |
MIMLIXCRBBYCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3)N=O)O |
Origin of Product |
United States |
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